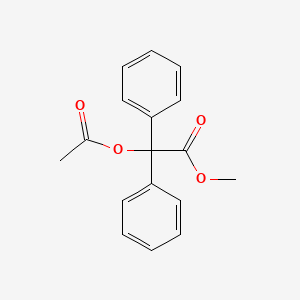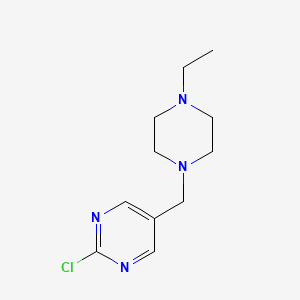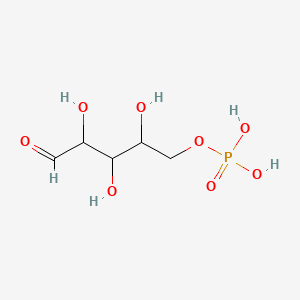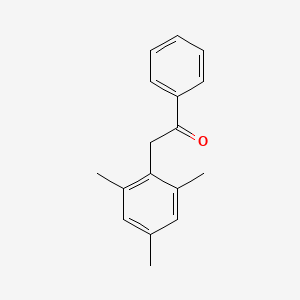![molecular formula C16H16Cl2N4O2 B13988341 N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline CAS No. 66710-76-7](/img/structure/B13988341.png)
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline: is a synthetic organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to an aniline ring, with two chloroethyl groups bonded to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by a diazotization reaction, where the nitroaniline is treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
化学反応の分析
Types of Reactions: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives.
科学的研究の応用
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material.
類似化合物との比較
N,N-bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-4-nitroaniline: Similar structure but lacks the diazenyl group.
Uniqueness: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline is unique due to the presence of both the diazenyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
66710-76-7 |
|---|---|
分子式 |
C16H16Cl2N4O2 |
分子量 |
367.2 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-9-11-21(12-10-18)14-7-5-13(6-8-14)19-20-15-3-1-2-4-16(15)22(23)24/h1-8H,9-12H2 |
InChIキー |
PGHABLPHMGQFRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

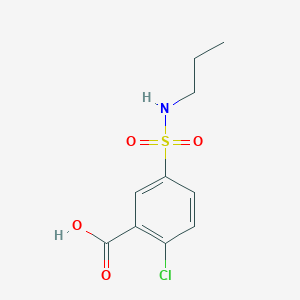
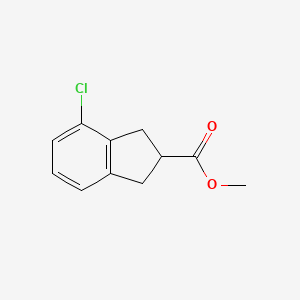
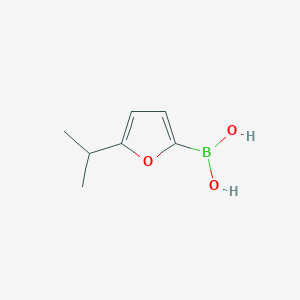
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


